molecular formula C16H14N2O3 B5056714 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide

Cat. No. B5056714
M. Wt: 282.29 g/mol
InChI Key: WEKMFUNHZNAELD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been studied extensively for its potential applications in various fields. In the field of medicine, the compound has shown promising results in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the inhibition of various enzymes and proteins involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of Bcl-2, a protein that prevents apoptosis, thereby inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has also been shown to have antioxidant and anti-inflammatory effects. It has been shown to scavenge free radicals and reduce oxidative stress, making it a potential candidate for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is its high yield in the synthesis process. This makes it a cost-effective and efficient compound for laboratory experiments. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are various future directions for the study of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide. One potential direction is the development of new anticancer drugs based on the compound. Further studies can also be conducted to investigate the compound's potential applications in the treatment of other diseases associated with oxidative stress. Additionally, studies can be conducted to improve the compound's solubility in aqueous environments, making it easier to work with in laboratory experiments.
Conclusion
2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, antioxidant and anti-inflammatory effects, and high yield in the synthesis process make it a valuable compound for laboratory experiments. Further studies can be conducted to explore its potential in other fields and improve its properties for laboratory use.

Synthesis Methods

The synthesis of 2-hydroxy-N'-(3-oxo-3-phenyl-1-propen-1-yl)benzohydrazide involves the reaction of 2-hydroxybenzohydrazide and chalcone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The yield of the reaction is high, making it a cost-effective and efficient synthesis method.

properties

IUPAC Name

2-hydroxy-N'-[(E)-3-oxo-3-phenylprop-1-enyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-14(12-6-2-1-3-7-12)10-11-17-18-16(21)13-8-4-5-9-15(13)20/h1-11,17,20H,(H,18,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMFUNHZNAELD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.